molecular formula C23H23N5O2 B10935649 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10935649
M. Wt: 401.5 g/mol
InChI Key: QSXKICKTGLIJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining pyrazole, isoxazole, and pyridine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . The isoxazole and pyridine rings are then constructed through a series of cyclization and substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed coupling reactions, which are efficient for forming complex heterocyclic structures . These methods are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole, isoxazole, and pyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

6-(1-ethylpyrazol-3-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-3-28-12-11-19(26-28)20-13-17(21-14(2)27-30-23(21)25-20)22(29)24-18-10-6-8-15-7-4-5-9-16(15)18/h4-5,7,9,11-13,18H,3,6,8,10H2,1-2H3,(H,24,29)

InChI Key

QSXKICKTGLIJCD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4CCCC5=CC=CC=C45

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.